molecular formula C6H5N3OS B1277660 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 2228-22-0

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B1277660
CAS RN: 2228-22-0
M. Wt: 167.19 g/mol
InChI Key: XFXJWXSWIRRHQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives has been described in several studies. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile involved reactions with various alkylants, leading to the formation of different compounds such as thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidines . Another study reported the synthesis of 6-amino-4-aryl-2-thioxo-tetrahydropyrimidine-5-carbonitriles via a Biginelli type reaction, which was then tested for anti-proliferative activity .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar compounds have been investigated using experimental techniques like FT-IR, Laser-Raman spectroscopy, and theoretical methods such as density functional theory (DFT). The optimized geometric parameters, including bond lengths and angles, were calculated and found to be in good agreement with experimental data . The molecular orbital analyses, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, were also calculated to understand the electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of tetrahydropyrimidine derivatives has been explored through various chemical reactions. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives and methyl iodide led to the formation of new pyrimidine derivatives . Additionally, the substitution of methylsulfanyl groups by N-nucleophiles resulted in amino-substituted pyrimidines, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives have been characterized using different spectroscopic and computational methods. The vibrational frequencies were assigned using potential energy distribution (PED) analysis, and the thermodynamic properties at various temperatures were calculated, revealing insights into the stability and reactivity of these compounds . The electronic absorption spectra were predicted using time-dependent DFT (TD-DFT) and Hartree-Fock configuration interaction singles (HF-CIS) methods, which helped in understanding the electronic transitions within the molecules .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound, a Biginelli-compound derivative, has been studied for its role in chemical synthesis. Kappe and Roschger (1989) examined various reactions involving this compound, including methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Additionally, M’hamed and Alduaij (2014) synthesized various 2-thioxo and 2-oxo derivatives in a solvent-free, catalyst-free environment using ball-milling, highlighting an eco-friendly approach to synthesizing these compounds (M’hamed & Alduaij, 2014).

Antimicrobial and Antitumor Activities

Ramadan, El‐Helw, and Sallam (2019) reported on the cytotoxic and antimicrobial activities of heterocycles derived from this compound, demonstrating its potential in pharmacological applications (Ramadan, El‐Helw, & Sallam, 2019). Similarly, Taher and Helwa (2012) synthesized various derivatives and evaluated them for antitumor and antimicrobial activities, indicating the compound's utility in creating potent biological agents (Taher & Helwa, 2012).

Antioxidant Activity

Salem et al. (2015) explored the antioxidant activities of novel fused heterocyclic compounds derived from this tetrahydropyrimidine derivative, suggesting its application in developing antioxidants (Salem, Farhat, Errayes, & Madkour, 2015).

HIV Inhibition Research

Wadhwa, Jain, and Jadhav (2020) focused on the synthesis and evaluation of derivatives of this compound as HIV integrase strand transfer inhibitors, contributing to research in HIV treatment (Wadhwa, Jain, & Jadhav, 2020).

properties

IUPAC Name

6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-3-4(2-7)5(11)9-6(10)8-3/h1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXJWXSWIRRHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427682
Record name 6-Methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

CAS RN

2228-22-0
Record name 6-Methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
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